molecular formula C11H17N5 B11738539 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine CAS No. 1855947-40-8

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11738539
CAS No.: 1855947-40-8
M. Wt: 219.29 g/mol
InChI Key: FAYXWHMEXALQCI-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group and a methyl group, while the other is substituted with a dimethyl group and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, ammonia, primary amines.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups, along with the amine functionality, makes it a versatile compound for various applications .

Properties

CAS No.

1855947-40-8

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)7-12-11-9(2)8-15(3)14-11/h5-6,8H,4,7H2,1-3H3,(H,12,14)

InChI Key

FAYXWHMEXALQCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NN(C=C2C)C

Origin of Product

United States

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